molecular formula C16H10FN3O4 B2605680 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide CAS No. 922017-78-5

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Cat. No. B2605680
CAS RN: 922017-78-5
M. Wt: 327.271
InChI Key: QMJPHYPOVQPGRL-UHFFFAOYSA-N
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Description

“N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide” is a chemical compound that has been studied for various applications. It is a solid compound with a color that ranges from colorless to light yellow . It has been used in the synthesis of other compounds and has shown potential in various fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another study reported the synthesis of a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the topological surface area (TPSA) of a compound, which is a key property related to bioavailability, was studied . Another study characterized the derivatives of a compound using different spectroscopic techniques .

Scientific Research Applications

Antimicrobial Activity

  • Compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide have been synthesized and evaluated for antimicrobial properties. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, which showed significant activity against various bacteria and fungi, emphasizing the potential of these compounds in antimicrobial research (Desai, Rajpara, & Joshi, 2013).

Antipsychotic Potential

  • A series of benzamides, including fluorine-substituted analogs, have been synthesized and evaluated as potential antipsychotics. They exhibit potent activities for dopamine D2 and serotonin receptors and show promise in animal models as potential candidates for antipsychotic drugs (Yang et al., 2016).

Alzheimer's Disease Imaging

  • Fluorine-labeled benzoxazole derivatives have been developed as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. These compounds demonstrate high affinity for Aβ aggregates and have shown potential in detecting Aβ plaques in the living human brain (Cui et al., 2012).

Redox Reaction Control

  • NBD-labeled lipids, similar in structure to the compound , have been used to study the control of redox reactions on lipid bilayer surfaces. The study by Alakoskela and Kinnunen (2001) demonstrated the correlation of redox reaction rate coefficients and fluorescence properties with the membrane dipole potential, which is crucial in understanding cellular processes (Alakoskela & Kinnunen, 2001).

Anticonvulsant Agents

  • Compounds like 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide have been synthesized and evaluated as anticonvulsant agents. These compounds target benzodiazepine receptors and have shown considerable anticonvulsant activity in experimental tests (Faizi et al., 2017).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, data obtained showed that they exhibited good selectivity between cancer cells and normal cells .

Future Directions

The future directions of research involving similar compounds have been suggested. For instance, one study suggested that a compound could be developed as a potential antitumor agent . Another study indicated that the derivatives of a compound could be a promising scaffold for the discovery and development of novel auxin receptor agonists .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O4/c17-11-4-1-9(2-5-11)14(21)18-16-20-19-15(24-16)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJPHYPOVQPGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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